molecular formula C16H12N2O3S B2430749 N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide CAS No. 896340-61-7

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide

Cat. No. B2430749
M. Wt: 312.34
InChI Key: NLBKPGMBCDXSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide, also known as ML-18, is a novel compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, a study by Desai et al. (2013) focuses on the synthesis and antimicrobial screening of N-substituted benzamides, revealing potential therapeutic interventions for microbial diseases, especially against bacterial and fungal infections (Desai, N., Rajpara, K. M., & Joshi, V. V., 2013). Similarly, Lahtinen et al. (2014) synthesized sulfanilamide derivatives, including N-substituted benzamides, and evaluated their thermal properties and antimicrobial activities, although the introduction of certain groups did not significantly enhance antibacterial activity (Lahtinen, M. et al., 2014).

Anticancer Evaluation

Research into the anticancer activities of structurally related compounds has also been conducted. Kumar et al. (2014) synthesized and evaluated N-substituted benzamides for their in vitro antimicrobial and anticancer activities. These compounds showed promising results compared to standard drugs against various cancer cell lines, highlighting the potential for developing new therapeutic agents (Kumar, M. K. et al., 2014).

Chemical Synthesis and Molecular Docking

The synthesis of novel compounds and their evaluation through molecular docking studies have been a significant area of research. Patel and Dhameliya (2010) described the synthesis and biological activity evaluation of benzamides, including N-substituted variants, which exhibited promising antibacterial activities. This study underscores the importance of structural modification in enhancing antimicrobial properties (Patel, M. C. & Dhameliya, D., 2010).

Pharmacological Probes and Imaging Agents

The development of pharmacological probes and imaging agents using N-substituted benzamides has been explored. Dehdashti et al. (2013) assessed the safety and dosimetry of N-substituted benzamides as cellular proliferative markers for PET imaging in patients with malignant neoplasms, indicating their utility in evaluating tumor proliferation (Dehdashti, F. et al., 2013).

properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-22-11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBKPGMBCDXSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-dioxoisoindol-5-yl)-3-methylsulfanylbenzamide

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